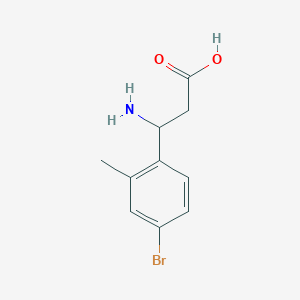

3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid

Description

3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 4-bromo-2-methylphenyl moiety. β-amino acids like this are critical in medicinal chemistry due to their enhanced metabolic stability and conformational rigidity compared to α-amino acids .

Properties

IUPAC Name |

3-amino-3-(4-bromo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPMHBDIJCPUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid typically involves the following steps:

Bromination: The starting material, 2-methylphenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the para position.

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the alpha position of the propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-Amino-3-(2-methylphenyl)propanoic acid.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are commonly employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: 3-Amino-3-(2-methylphenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 258.11 g/mol . It features a propanoic acid group attached to a brominated aromatic ring, influencing its interactions with biological targets. Key identifiers include:

- IUPAC Name: this compound

- InChI: InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

- SMILES: CC1=C(C=CC(=C1)Br)C(CC(=O)O)N

Scientific Research Applications

- Building Block for Complex Molecules: this compound is utilized as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- Probe in Biochemical Studies: The compound serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

- Potential Therapeutic Properties: It is explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Related Compounds and Distinguishing Features

- 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid: This compound is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, giving it distinct chemical and biological properties.

- 3-(4-Bromo-3-methylphenyl)propanoic acid: The presence of both bromine and methyl substituents on the phenyl ring enhances its reactivity in substitution reactions and influences its biological activity by altering its interaction with enzymes and receptors.

- 3-Amino-3-(4-bromophenyl)propionic acid: Information and documents regarding this compound can be found, including NMR and HPLC data .

The compound's biological activity involves interactions with specific enzymes or receptors, modulating biochemical pathways.

Safety Information

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogen Type and Position: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity compared to chlorine increase molecular weight and influence hydrophobicity. For example, 3-amino-3-(2-bromophenyl)propanoic acid (MW 244.09) is heavier than its 3-chlorophenyl analog (MW 239.09) .

Methyl and Alkyl Groups :

Aromatic Ring Modifications :

- Compounds with extended aromatic systems (e.g., 4-ethoxynaphthalen-1-yl in ) exhibit higher molecular weights (MW 259.3) and altered electronic properties, impacting UV absorption and reactivity .

Biological Activity

3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a propanoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure contributes to its chemical reactivity and biological activity, influenced by the presence of the bromine atom and the methyl group on the phenyl ring. These substituents enhance its potential applications in pharmaceuticals and materials science .

The biological activity of this compound typically involves interactions with specific enzymes or receptors. The amino group and halogen substituents modulate these interactions, potentially leading to enzyme inhibition or activation. This mechanism is crucial for its therapeutic applications, as it can influence various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Receptor Modulation : It may act as a receptor modulator, influencing cellular signaling pathways .

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity, making it a candidate for further exploration in drug development .

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study evaluated the inhibitory activity of various derivatives of propanoic acid on COX-1 and COX-2 enzymes. The results indicated that certain structural modifications, including bromination, significantly enhanced inhibitory potency .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to target enzymes, suggesting a mechanism for its biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(4-methylphenyl)propanoic acid | Lacks bromine; different reactivity | |

| 3-Amino-3-(2-chlorophenyl)propanoic acid | Chlorine substituent affects reactivity | |

| 3-Amino-3-(2-hydroxyphenyl)propanoic acid | Hydroxy group introduces additional interactions |

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, making it particularly valuable for targeted applications in research and industry .

Q & A

Q. Basic: What are the established synthetic routes for 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid?

The synthesis typically involves halogenated aromatic precursors and chiral resolution strategies. For example:

- Bromophenyl precursor coupling : Reacting 4-bromo-2-methylbenzaldehyde with malonic acid derivatives under basic conditions to form the propanoic acid backbone .

- Amino group introduction : Employing reductive amination or Strecker synthesis, with protecting groups (e.g., Boc or Fmoc) to prevent side reactions .

- Chiral resolution : Using chiral catalysts or enzymatic methods to isolate the desired enantiomer .

Q. Advanced: How can reaction conditions be optimized to achieve >95% enantiomeric excess (ee)?

Key variables include:

- Catalyst selection : Chiral ligands like BINAP or Jacobsen catalysts improve stereoselectivity in asymmetric hydrogenation .

- Temperature control : Lower temperatures (0–5°C) reduce racemization during amide bond formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for bromophenyl intermediates .

Q. Basic: What spectroscopic techniques validate the structure of this compound?

- NMR : ¹H/¹³C NMR confirms the bromophenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and propanoic acid backbone (δ 2.5–3.2 ppm for CH₂ groups) .

- X-ray Crystallography : Resolves stereochemistry; C-Br bond length (~1.9 Å) and dihedral angles confirm substituent positioning .

- HPLC-MS : Purity >98% using C18 columns (0.1% TFA in water/acetonitrile) .

Q. Advanced: How to resolve contradictions in solubility data across studies?

- pH-dependent solubility : The compound exhibits low solubility in water (1.2 mg/mL at pH 7) but high solubility in DMSO (>200 mg/mL). Conflicting reports may arise from buffering conditions .

- Hygroscopicity : Moisture absorption during storage alters measured solubility; use anhydrous solvents and inert atmospheres .

Q. Basic: How is this compound screened for enzyme inhibition?

Q. Advanced: What structural features influence its bioactivity?

- Halogen effects : The 4-bromo group enhances lipophilicity (LogP = 2.1) and target binding vs. non-halogenated analogs .

- Methyl substitution : The 2-methyl group reduces steric hindrance, improving affinity for hydrophobic enzyme pockets (ΔG = -9.8 kcal/mol via docking) .

Stability and Degradation

Q. Basic: What storage conditions prevent degradation?

Q. Advanced: How to analyze degradation products under accelerated conditions?

- Forced degradation : Expose to 40°C/75% RH for 14 days; analyze via LC-MS to identify hydrolyzed products (e.g., 3-(4-bromo-2-methylphenyl)propanoic acid) .

- Kinetic modeling : Pseudo-first-order kinetics (k = 0.012 day⁻¹) predict a shelf life of 18 months at 25°C .

Addressing Data Contradictions

Q. Advanced: Why do biological activity results vary between studies?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values .

- Impurity interference : Trace enantiomers (<2% R-form) may antagonize the S-form’s activity; use chiral HPLC to verify purity .

Mechanistic Studies

Q. Advanced: What computational methods predict binding modes?

- Molecular docking : AutoDock Vina simulates interactions with kinase domains (RMSD <1.5 Å vs. X-ray structures) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.